molecular formula C20H22N2O5S B3009014 1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 878425-91-3

1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B3009014
CAS RN: 878425-91-3
M. Wt: 402.47
InChI Key: OKPCXBWCJNJATL-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C20H22N2O5S and its molecular weight is 402.47. The purity is usually 95%.
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Scientific Research Applications

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

This compound has shown promise as a potent and selective inhibitor of PTP1B, a key negative regulator of insulin signaling. PTP1B is considered a validated therapeutic target for type 2 diabetes mellitus (T2DM) and obesity. The inhibitory activity of this compound against PTP1B (IC50 = 0.07 μM) makes it a potential candidate for drug development in managing T2DM and related metabolic disorders .

Selectivity Over T-Cell PTPase (TCPTP)

Compound 10m, derived from this molecule, exhibits significant selectivity (32-fold) over T-cell PTPase (TCPTP). This selectivity is crucial for minimizing off-target effects and enhancing the compound’s therapeutic potential .

Membrane Permeability

Good membrane permeability (Papp = 2.41 × 10⁻⁶ cm/s) is essential for drug candidates to effectively reach their target tissues. Compound 10m demonstrates favorable membrane permeability, which contributes to its potential as an orally administered drug .

Insulin-Stimulated Glucose Uptake

Further studies have revealed that compound 10m enhances insulin-stimulated glucose uptake without causing significant cytotoxicity. This property suggests its potential application in improving glucose homeostasis and insulin sensitivity .

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-3-27-15-10-8-14(9-11-15)21-17-12-28(24,25)13-18(17)22(20(21)23)16-6-4-5-7-19(16)26-2/h4-11,17-18H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPCXBWCJNJATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

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